2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide
Description
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the 4-chlorophenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry research .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBICHOXCOCEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone . This intermediate undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core . The final step involves the acylation of the imidazo[2,1-b]thiazole with isobutyryl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity . Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, and temperatures around 50-70°C.
Reduction: Sodium borohydride, ethanol as solvent, and room temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), and temperatures around 80-100°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and characterization of various derivatives, including 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide, which showed promising antibacterial and antifungal activities against a range of pathogens .
2. Antitumor Activity
Imidazo[2,1-b][1,3]thiazole compounds have been investigated for their potential antitumor effects. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been noted for its efficacy against certain cancer cell lines .
3. Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .
Pharmacological Insights
1. Mechanism of Action
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Studies suggest that it may act on nuclear receptors such as the constitutive androstane receptor (CAR), influencing metabolic processes and drug metabolism in the liver .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazo[2,1-b][1,3]thiazole core can significantly impact biological activity. For instance, modifications to the chlorophenyl group have been linked to enhanced antimicrobial properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an immunomodulator and anticancer agent.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: A compound with similar structure but different substituents, showing varying biological activities.
Uniqueness
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is unique due to the presence of the 4-chlorophenyl group, which enhances its pharmacological properties . This structural feature contributes to its potent anticancer activity and selectivity towards specific cancer cell lines .
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C20H15ClN2O4S
- Molecular Weight : 425.9 g/mol
Structural Characteristics
The imidazo[2,1-b][1,3]thiazole moiety is characterized by its planar structure and specific dihedral angles with attached phenyl groups. The compound's crystal structure reveals significant intermolecular interactions that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent antimicrobial properties. A study highlighted that various imidazo-pyrazole derivatives demonstrated significant inhibition of Mycobacterium growth, suggesting potential applications in treating tuberculosis . Furthermore, compounds within this class have shown effectiveness against a range of bacteria and fungi.
Antitumoral Effects
Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antitumoral properties. For instance, certain compounds have been reported to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies reveal that modifications to the thiazole ring can enhance cytotoxicity against specific cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[2,1-b][1,3]thiazoles has been documented in several studies. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests their utility in treating inflammatory diseases.
Immunomodulatory Effects
Immunomodulation is another area where these compounds show promise. They have been reported to enhance immune responses in certain contexts while also exhibiting immunosuppressive effects in others, making them candidates for further investigation in autoimmune diseases .
Case Study 1: Antimicrobial Evaluation
In a recent study focusing on the synthesis and evaluation of new imidazo[2,1-b][1,3]thiazole derivatives, researchers found that specific substitutions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested against standard strains including Staphylococcus aureus and Escherichia coli, with some achieving inhibition zones exceeding 20 mm .
Case Study 2: Antitumor Activity
A series of synthesized imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM against breast cancer cells (MCF-7), indicating strong antitumor potential . Further analysis revealed that this compound induced apoptosis through the intrinsic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
